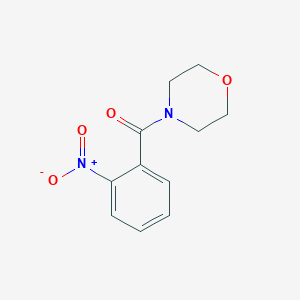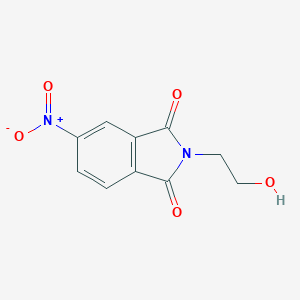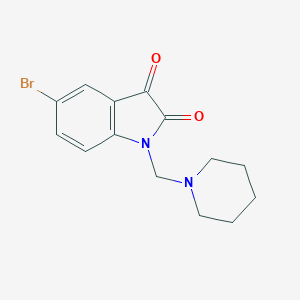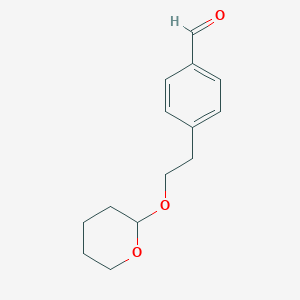
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde
Übersicht
Beschreibung
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde, also known as 4-THPBA, is an organic compound with a wide range of applications in the scientific research and pharmaceutical industries. It is a derivative of benzaldehyde, a naturally occurring compound found in many plants. 4-THPBA is a versatile compound that can be used in a variety of synthetic reactions and is a key component in the synthesis of a number of pharmaceuticals. In addition, it has been used in the development of novel therapeutic agents, including antibiotics and antifungals.
Wissenschaftliche Forschungsanwendungen
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has a wide range of applications in scientific research. It has been used in the synthesis of a number of therapeutic agents, including antibiotics and antifungals. In addition, it has been used in the development of novel drugs and in the study of enzyme inhibition and enzyme activation. 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has also been used in the study of protein-protein interactions and in the study of drug-target interactions. Furthermore, it has been used in the study of the structure and function of enzymes and in the study of the biosynthesis of natural products.
Wirkmechanismus
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde is an organic compound that acts as a substrate for various enzymes and proteins. The compound is able to interact with enzymes and proteins through a number of mechanisms, including covalent bonding, hydrogen bonding, and ionic interactions. Through these interactions, 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde is able to alter the structure and function of proteins and enzymes, which can lead to changes in biochemical and physiological processes.
Biochemische Und Physiologische Effekte
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In addition, it has been shown to inhibit the activity of certain proteins, such as cyclin-dependent kinases (CDKs). Furthermore, it has been shown to modulate the activity of certain receptors, such as the estrogen receptor (ER) and the androgen receptor (AR).
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde has a number of advantages and limitations for lab experiments. One of the main advantages of using 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde is its versatility, as it can be used in a variety of synthetic reactions. In addition, it is relatively easy to obtain and is relatively stable. However, it can be toxic in large quantities and should be handled with care. Furthermore, it can be difficult to store and may degrade over time.
Zukünftige Richtungen
There are a number of future directions for the use of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde in scientific research. One potential direction is the use of 4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde in the development of new therapeutic agents, such as antibiotics and antifungals. In addition, it could be used in the study of drug-target interactions and in the study of the structure and function of enzymes. Furthermore, it could be used in the study of protein-protein interactions and in the study of the biosynthesis of natural products. Finally, it could be used in the study of enzyme inhibition and enzyme activation.
Eigenschaften
IUPAC Name |
4-[2-(oxan-2-yloxy)ethyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c15-11-13-6-4-12(5-7-13)8-10-17-14-3-1-2-9-16-14/h4-7,11,14H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURVTAWKMHFPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595014 | |
| Record name | 4-{2-[(Oxan-2-yl)oxy]ethyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethyl)benzaldehyde | |
CAS RN |
163164-46-3 | |
| Record name | 4-{2-[(Oxan-2-yl)oxy]ethyl}benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

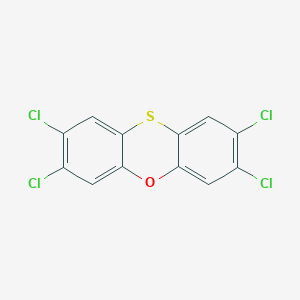
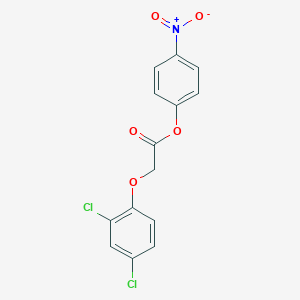
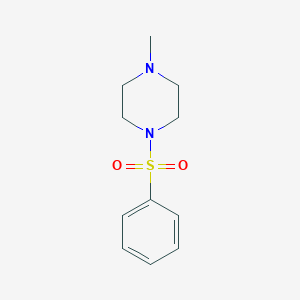
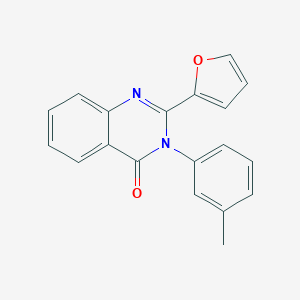
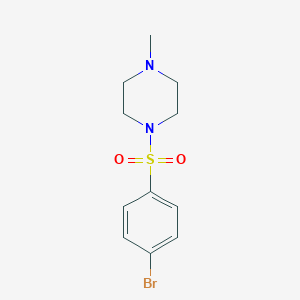
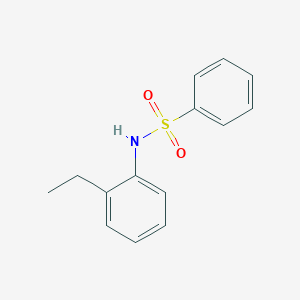
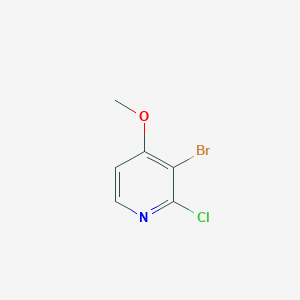
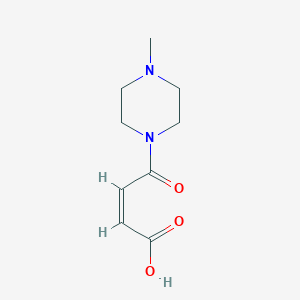
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)
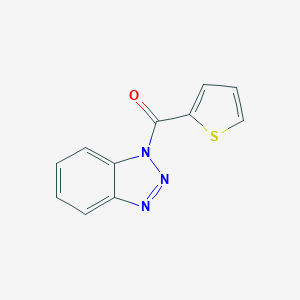
![N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B187585.png)
